2-methoxy-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are heterocyclic compounds with a fused benzene and diazole ring, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide typically involves multiple steps, starting with the formation of the benzodiazole core. One common approach is the reaction of 1-propyl-1H-1,3-benzodiazole-2-carboxylic acid with 2-methoxypropylamine under dehydration conditions to form the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Various nucleophiles (e.g., amines, alcohols) under acidic or basic conditions
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols
Reduction: Alcohols, amines, or hydrocarbons
Substitution: Substituted benzodiazoles or other derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Benzodiazole derivatives are known for their biological activities, such as antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological effects and therapeutic applications.
Medicine: Due to its structural similarity to other biologically active compounds, it may be explored for its medicinal properties, including its potential use as an anti-inflammatory or analgesic agent.
Industry: In the materials science field, benzodiazole derivatives are used in the development of organic semiconductors, dyes, and pigments.
Mechanism of Action
The mechanism by which 2-Methoxy-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide exerts its effects depends on its molecular targets and pathways involved. It may interact with specific receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
2-Methoxy-N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide
2-Methoxy-N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide
2-Methoxy-N-[3-(1-pentyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide
Uniqueness: The uniqueness of 2-Methoxy-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide lies in its specific alkyl chain length and the presence of the methoxy group, which may influence its biological activity and physical properties compared to similar compounds.
Properties
Molecular Formula |
C16H23N3O2 |
---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
2-methoxy-N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide |
InChI |
InChI=1S/C16H23N3O2/c1-3-11-19-14-8-5-4-7-13(14)18-15(19)9-6-10-17-16(20)12-21-2/h4-5,7-8H,3,6,9-12H2,1-2H3,(H,17,20) |
InChI Key |
MAAMARVDPYSGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.